molecular formula C42H30N2O4S4 B12563098 1H-Indole, 2,2'-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)- CAS No. 226947-49-5

1H-Indole, 2,2'-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)-

Cat. No.: B12563098
CAS No.: 226947-49-5
M. Wt: 755.0 g/mol
InChI Key: DXAFFCNODMYMRG-UHFFFAOYSA-N
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Description

1H-Indole, 2,2’-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 2,2’-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)- typically involves multi-step organic reactions. One common method includes the Larock indole annulation reaction, which uses alkyne and 2-bromoaniline as starting materials. The reaction is catalyzed by palladium(II) acetate, with 1,1′-bis(diphenylphosphino)ferrocene and potassium bicarbonate in dimethylformamide at 110°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 2,2’-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often use reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1H-Indole, 2,2’-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1H-Indole, 2,2’-(1,2-ethenediyl)bis[1-(phenylsulfonyl)-3-(phenylthio)- apart is its unique combination of functional groups, which provides a versatile platform for various chemical modifications and biological activities. Its structure allows for diverse interactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

226947-49-5

Molecular Formula

C42H30N2O4S4

Molecular Weight

755.0 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-[2-[1-(benzenesulfonyl)-3-phenylsulfanylindol-2-yl]ethenyl]-3-phenylsulfanylindole

InChI

InChI=1S/C42H30N2O4S4/c45-51(46,33-21-9-3-10-22-33)43-37-27-15-13-25-35(37)41(49-31-17-5-1-6-18-31)39(43)29-30-40-42(50-32-19-7-2-8-20-32)36-26-14-16-28-38(36)44(40)52(47,48)34-23-11-4-12-24-34/h1-30H

InChI Key

DXAFFCNODMYMRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(N(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)C=CC5=C(C6=CC=CC=C6N5S(=O)(=O)C7=CC=CC=C7)SC8=CC=CC=C8

Origin of Product

United States

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